Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)

2-Aminobutanenitrile Hydrochloride structure
93554-80-4 structure
Produktname:2-Aminobutanenitrile Hydrochloride
CAS-Nr.:93554-80-4
MF:C4H9ClN2
MW:120.580659627914
MDL:MFCD09738544
CID:810864
PubChem ID:13352436

2-Aminobutanenitrile Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-aminobutanenitrile
    • 2-aminobutanenitrile,hydrochloride
    • 2-aminobutyronitrile hydrochloride
    • SCHEMBL3877801
    • NSC113504
    • 2-aminobutanenitrile;hydrochloride
    • BS-17900
    • Z445129502
    • 93554-80-4
    • MFCD11858092
    • AKOS016902291
    • EN300-43508
    • 2-aminobutanenitrile hydrochloride
    • NSC-113504
    • CS-0197521
    • DTXSID30537975
    • 2-AMINOBUTANENITRILE HCL
    • 2-Aminobutanenitrile--hydrogen chloride (1/1)
    • 2-aminobutanenitrilehydrochloride
    • Butanenitrile, 2-amino-, monohydrochloride (9CI)
    • Butyronitrile, 2-amino-, hydrochloride (6CI)
    • NSC 113504
    • QN54SFK8WH
    • Butanenitrile, 2-amino-, hydrochloride (1:1)
    • Butanenitrile, 2-amino-, monohydrochloride
    • Butyronitrile, 2-amino-, hydrochloride
    • Butanenitrile, 2-amino-, hydrochloride
    • DS-008743
    • 2-Aminobutanenitrile Hydrochloride
    • MDL: MFCD09738544
    • Inchi: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H
    • InChI-Schlüssel: OJGHKZQRNGOMQR-UHFFFAOYSA-N
    • Lächelt: Cl.NC(C#N)CC

Berechnete Eigenschaften

  • Genaue Masse: 120.0454260g/mol
  • Monoisotopenmasse: 120.0454260g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 68.9
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 49.8Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 144-146 ºC

2-Aminobutanenitrile Hydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US291-50mg
2-Aminobutanenitrile Hydrochloride
93554-80-4 95+%
50mg
663.0CNY 2021-07-15
eNovation Chemicals LLC
D758284-100mg
2-aminobutanenitrile
93554-80-4 95+%
100mg
$140 2024-06-07
TRC
B401833-25mg
2-Aminobutanenitrile Hydrochloride
93554-80-4
25mg
$ 64.00 2023-04-18
Enamine
EN300-43508-1.0g
2-aminobutanenitrile hydrochloride
93554-80-4 95%
1g
$392.0 2023-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268191-250mg
2-Aminobutanenitrile hydrochloride
93554-80-4 97%
250mg
¥1216.00 2024-04-24
Enamine
EN300-43508-0.1g
2-aminobutanenitrile hydrochloride
93554-80-4 95%
0.1g
$135.0 2023-06-15
Enamine
EN300-43508-0.25g
2-aminobutanenitrile hydrochloride
93554-80-4 95%
0.25g
$194.0 2023-06-15
Enamine
EN300-43508-0.5g
2-aminobutanenitrile hydrochloride
93554-80-4 95%
0.5g
$306.0 2023-06-15
eNovation Chemicals LLC
D758284-250mg
2-aminobutanenitrile
93554-80-4 95+%
250mg
$180 2024-06-07
Aaron
AR0062PD-100mg
2-aminobutanenitrile
93554-80-4 97%
100mg
$83.00 2025-01-23

2-Aminobutanenitrile Hydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 - 10 min, rt
1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ;  3 h, rt
1.3 Solvents: Water ;  5 min, 0 °C
Referenz
Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitriles
Rao, P. Purnachandra; Nowshuddin, Shaik; Jha, Anjali; Rao, B. Leela Maheswara; Divi, Murali K.; et al, Tetrahedron Letters, 2021, 64,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production
, Czechoslovakia, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
α-Aminonitriles
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound type
Al-Awadi, Nouria; Taylor, Roger, Journal of the Chemical Society, 1988, (2), 177-82

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Effect of carbon disulfide on the thermal decomposition of 4-methylphenol
Buryan, P.; Macak, J.; Nabivach, V. M.; Berlizov, Yu. S., Khimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Oxidation catalysis in a supercritical fluid medium
Dooley, Kerry M.; Knopf, F. Carl, Industrial & Engineering Chemistry Research, 1987, 26(9), 1910-16

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  1.5 h, 10 - 15 °C; 8 h, 10 - 15 °C
1.2 Reagents: Hydrochloric acid ;  pH 4, rt
Referenz
Method for preparing 2-aminobutyramide hydrochloride
, China, , ,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Preparation of 2-aminoalkanenitriles, particularly in the form of salts
, Poland, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Ammonia
Referenz
Facile synthesis of α-amino nitriles
Mai, Khuong; Patil, Ghanshyam, Tetrahedron Letters, 1984, 25(41), 4583-6

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbon
Larson, Richard A.; Ju, Hui Lin; Snoeyink, Vernon L.; Recktenwalt, Mary A.; Dowd, Patrick A., Water Research, 1988, 22(3), 337-42

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxide
Leonov, V. N.; Stozhkova, G. A.; Bobylev, B. N., Neftekhimiya, 1987, 27(5), 710-14

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide
Referenz
Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxide
Weir, B. A.; Sundstrom, Donald W.; Klei, H. E., Hazardous Waste & Hazardous Materials, 1987, 4(2), 165-76

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Zinc iodide ;  20 min, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  acidified
Referenz
Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols
Yang, Xuejing; Teng, Qiang; Cao, Feifei; Hu, Jianfeng; Zhang, Hao; et al, Organic & Biomolecular Chemistry, 2023, 21(18), 3794-3799

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Electrochemical decolorization of organic dye-containing wastewaters
Yakovlev, S. V.; Krasnoborodko, I. G.; Svetashova, E. S., Khimiya i Tekhnologiya Vody, 1988, 10(3), 266-9

Synthetic Routes 15

Reaktionsbedingungen
Referenz
A process for the preparation of terephthalic acid and phenol from toluene
, Japan, , ,

2-Aminobutanenitrile Hydrochloride Raw materials

2-Aminobutanenitrile Hydrochloride Preparation Products

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